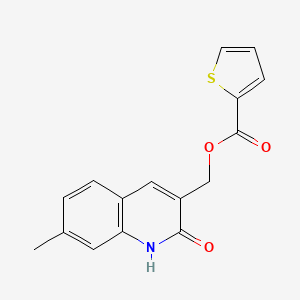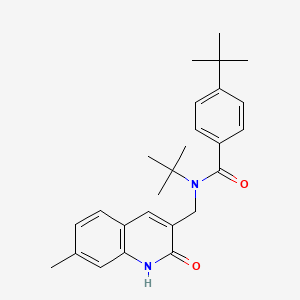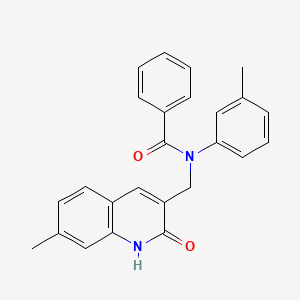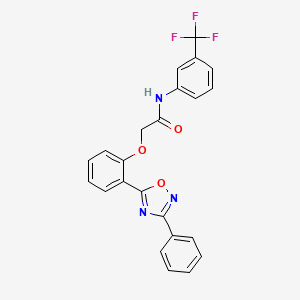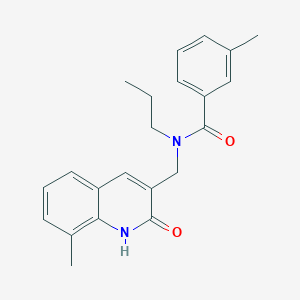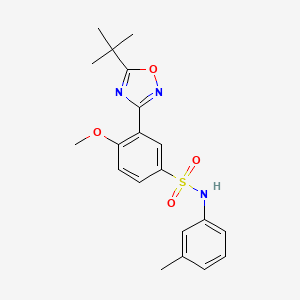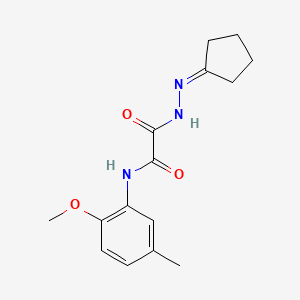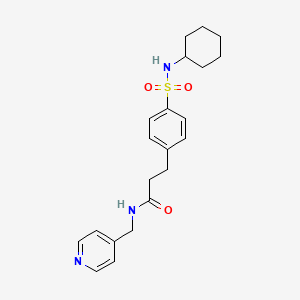
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide, commonly known as N-(4-chlorophenyl)-2-(4-(3-nitrophenylsulfamoyl)phenoxy)acetamide or simply known as N-(4-chlorophenyl)-3-nitro-4-(2-oxy-4-sulfamoylphenyl)acetamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide varies depending on its application. In the field of medicine, it has been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. In agriculture, it has been found to inhibit the activity of certain enzymes involved in plant growth and pest metabolism. In material science, it has been found to form stable films on various surfaces due to its unique chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the field of medicine, it has been found to reduce inflammation, induce apoptosis in cancer cells, and inhibit bacterial growth. In agriculture, it has been found to inhibit the growth of certain plant species and pests. In material science, it has been found to form stable films on various surfaces.
実験室実験の利点と制限
The advantages of using 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide in lab experiments include its ability to selectively target certain enzymes and signaling pathways, its ease of synthesis, and its potential applications in various fields. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its potential to interact with other chemicals.
将来の方向性
For the research and development of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide include exploring its potential applications in other fields such as environmental science, energy storage, and drug delivery. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
合成法
The synthesis method of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide involves the reaction of 4-chloroaniline with 4-nitrophenyl sulfone in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then reacted with 2-(chloromethyl)phenol in the presence of a base such as sodium hydroxide to form the final product.
科学的研究の応用
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been found to have potential as a herbicide and pesticide due to its ability to inhibit the growth of certain plant species and pests. In material science, it has been found to have potential as a coating material due to its ability to form stable films on various surfaces.
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c21-14-4-6-15(7-5-14)23-31(28,29)19-10-8-18(9-11-19)30-13-20(25)22-16-2-1-3-17(12-16)24(26)27/h1-12,23H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDNPLTHIXUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


